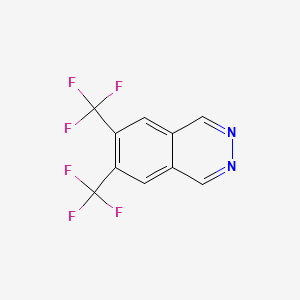
6,7-Bis(trifluoromethyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Bis(trifluoromethyl)phthalazine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to the phthalazine ringThe addition of trifluoromethyl groups enhances the compound’s chemical stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(trifluoromethyl)phthalazine typically involves the introduction of trifluoromethyl groups to the phthalazine core. One common method involves the reaction of phthalazine with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Bis(trifluoromethyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6,7-Bis(trifluoromethyl)phthalazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a vascular endothelial growth factor receptor (VEGFR) inhibitor.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Bis(trifluoromethyl)phthalazine involves its interaction with specific molecular targets. For instance, as a VEGFR inhibitor, it binds to the receptor’s active site, blocking its activity and inhibiting angiogenesis. This mechanism is crucial for its potential anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Phthalazine: The parent compound without trifluoromethyl groups.
6,7-Dimethylphthalazine: A similar compound with methyl groups instead of trifluoromethyl groups.
6,7-Dichlorophthalazine: A derivative with chlorine atoms instead of trifluoromethyl groups.
Uniqueness
6,7-Bis(trifluoromethyl)phthalazine is unique due to the presence of trifluoromethyl groups, which enhance its chemical stability and biological activity compared to other phthalazine derivatives. These properties make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
403660-62-8 |
|---|---|
Fórmula molecular |
C10H4F6N2 |
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
6,7-bis(trifluoromethyl)phthalazine |
InChI |
InChI=1S/C10H4F6N2/c11-9(12,13)7-1-5-3-17-18-4-6(5)2-8(7)10(14,15)16/h1-4H |
Clave InChI |
BQHZOENFYGSDEA-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NN=CC2=CC(=C1C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


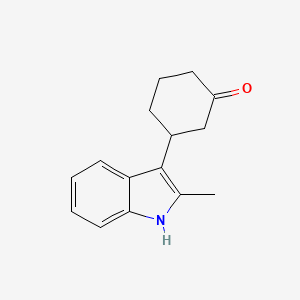
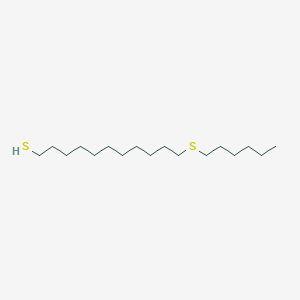

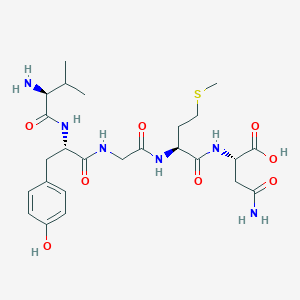
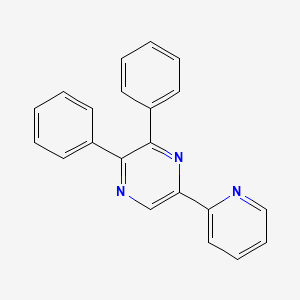

![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
![1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-](/img/structure/B14244785.png)
![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
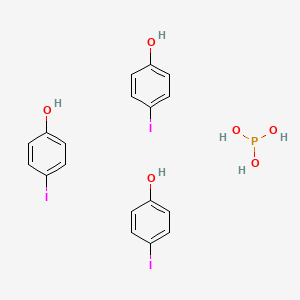
![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
